molecular formula C8H5BrF4O B1527688 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 870063-18-6

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1527688
CAS No.: 870063-18-6
M. Wt: 273.02 g/mol
InChI Key: BEJOCBPQBFEUNB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals .

Mode of Action

It is known that bromo-fluoro compounds are often used in suzuki-miyaura coupling reactions to form carbon-carbon bonds . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules.

Biochemical Pathways

It’s worth noting that bromo-fluoro compounds are often involved in reactions that lead to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

Given its potential use in organic synthesis and pharmaceutical production , it can be inferred that the compound may induce significant molecular transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is often used as a precursor in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. For instance, it is commonly used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form biaryl compounds . These interactions are crucial for the development of pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, it may affect the expression of genes involved in detoxification processes, thereby influencing cellular responses to oxidative stress and other environmental factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium-carbon bond that facilitates the coupling process . This interaction is essential for the synthesis of various organic compounds and highlights the compound’s utility in chemical biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxicity studies have indicated that high doses of the compound can cause adverse effects, including liver and kidney damage, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size. These factors determine its localization and accumulation within specific cellular compartments .

Properties

IUPAC Name

1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJOCBPQBFEUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-5-fluoro-phenol was reacted with 1,1,1-trifluoro-2-iodo-ethane according to the method of Example 108A to provide the title compound. MS (DCI/NH3) m/z 273 (M)+, 275 (M+2)+.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-5-fluorophenol (1.5 g) in acetonitrile (0.5 mL) and DMF (8.5 mL) in a microwave tube was added potassium carbonate (2.1 g) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.37 g). The mixture was heated to 150° C. in a microwave oven for 30 minutes. In a second microwave tube the same reaction was repeated. Both mixtures were combined. The solvent was removed in vacuum, ethyl acetate and hexane (1:1) was added and the mixture was washed with water. The organic phase was washed with saturated sodium chloride solution, dried (sodium sulfate) and the solvent was removed in vacuum. Silica gel chromatography gave 4.0 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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